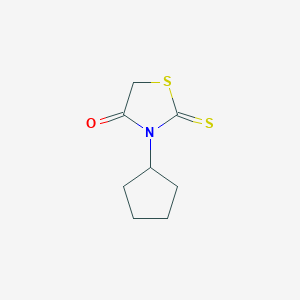

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC14641072

Molecular Formula: C8H11NOS2

Molecular Weight: 201.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NOS2 |

|---|---|

| Molecular Weight | 201.3 g/mol |

| IUPAC Name | 3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C8H11NOS2/c10-7-5-12-8(11)9(7)6-3-1-2-4-6/h6H,1-5H2 |

| Standard InChI Key | PRPQDDJNWKHCMJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)N2C(=O)CSC2=S |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one features a central thiazolidinone core (a five-membered ring with one nitrogen and two sulfur atoms) substituted at the 3-position with a cyclopentyl group and at the 2-position with a thioxo (S=) moiety. The molecular formula is C₈H₁₁NOS₂, derived from the thiazolidinone backbone (C₃H₅NOS) augmented by the cyclopentyl (C₅H₉) and thioxo groups.

Key Structural Features:

-

Thiazolidinone core: Responsible for electronic interactions with biological targets.

-

Cyclopentyl substituent: Enhances lipophilicity, influencing membrane permeability.

-

Thioxo group: Participates in hydrogen bonding and π-π stacking interactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure:

-

¹H NMR: Signals at δ 1.5–2.1 ppm (cyclopentyl protons) and δ 3.8–4.2 ppm (thiazolidinone ring protons).

-

IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S stretch).

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one typically involves cyclocondensation reactions. A representative protocol includes:

-

Reactants: Cyclopentylamine, carbon disulfide, and chloroacetyl chloride.

-

Conditions: Reflux in ethanol with triethylamine as a base.

-

Mechanism:

Table 1: Optimization of Synthetic Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | Ethanol | 80 | 72 |

| NaOH | Water | 100 | 58 |

| Bi(SCH₂COOH)₃ | Solvent-free | 70 | 85 |

Green Chemistry Approaches

Recent innovations emphasize sustainability:

-

Ultrasound-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining an 82% yield .

-

Nanocatalysts: ZnO nanoparticles improve regioselectivity and reduce byproducts .

Pharmacological Profile

Anticancer Activity

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one demonstrates potent cytotoxicity against multiple cancer cell lines:

Table 2: In Vitro Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.54 | CDK2 inhibition |

| HepG2 (Liver) | 0.24 | Apoptosis induction |

| A549 (Lung) | 3.10 | Tyrosine kinase inhibition |

Enzyme Inhibition

The compound acts as a multi-kinase inhibitor:

Mechanism of Action

Apoptosis Induction

3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one triggers mitochondrial apoptosis by:

-

Upregulating Bax/Bcl-2 ratio, promoting cytochrome c release.

Kinase Inhibition

Molecular docking studies reveal strong interactions with ATP-binding pockets of kinases:

-

Hydrogen bonds: Between the thioxo group and kinase residues (e.g., Met1160 in c-Met) .

-

Hydrophobic interactions: Cyclopentyl group occupies hydrophobic clefts .

Future Perspectives

Structural Optimization

-

SAR Insights:

Clinical Translation Challenges

-

Pharmacokinetics: Low oral bioavailability (<30%) due to high lipophilicity.

-

Toxicity: Off-target effects on normal cells at >10 µM concentrations .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume